molecular formula C12H24N4O3 B11764790 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine

Cat. No.: B11764790
M. Wt: 272.34 g/mol
InChI Key: MBYNEXTUNOZKGW-UHFFFAOYSA-N
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Description

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine is a chemical compound with the molecular formula C12H24N4O3 and a molecular weight of 272.34 g/mol . It is a piperazine derivative that contains a tert-butoxycarbonyl (Boc) protecting group and a hydrazinyl-oxopropyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The oxopropyl group can interact with various receptors and signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

1-Boc-4-(3-hydrazinyl-3-oxopropyl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H24N4O3

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 4-(3-hydrazinyl-3-oxopropyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)5-4-10(17)14-13/h4-9,13H2,1-3H3,(H,14,17)

InChI Key

MBYNEXTUNOZKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)NN

Origin of Product

United States

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